

# Using Kresoxim-methyl-d7 for quantitative analysis of fungicides

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## Compound of Interest

Compound Name: *Kresoxim-methyl-d7*

Cat. No.: *B10856038*

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Application Note: Absolute Quantification of Kresoxim-methyl in Complex Agricultural Matrices Using Isotope Dilution LC-MS/MS

Target Audience: Analytical Chemists, Agronomic Researchers, and Drug/Agrochemical Development Professionals.

## The Mechanistic Imperative for Isotope Dilution

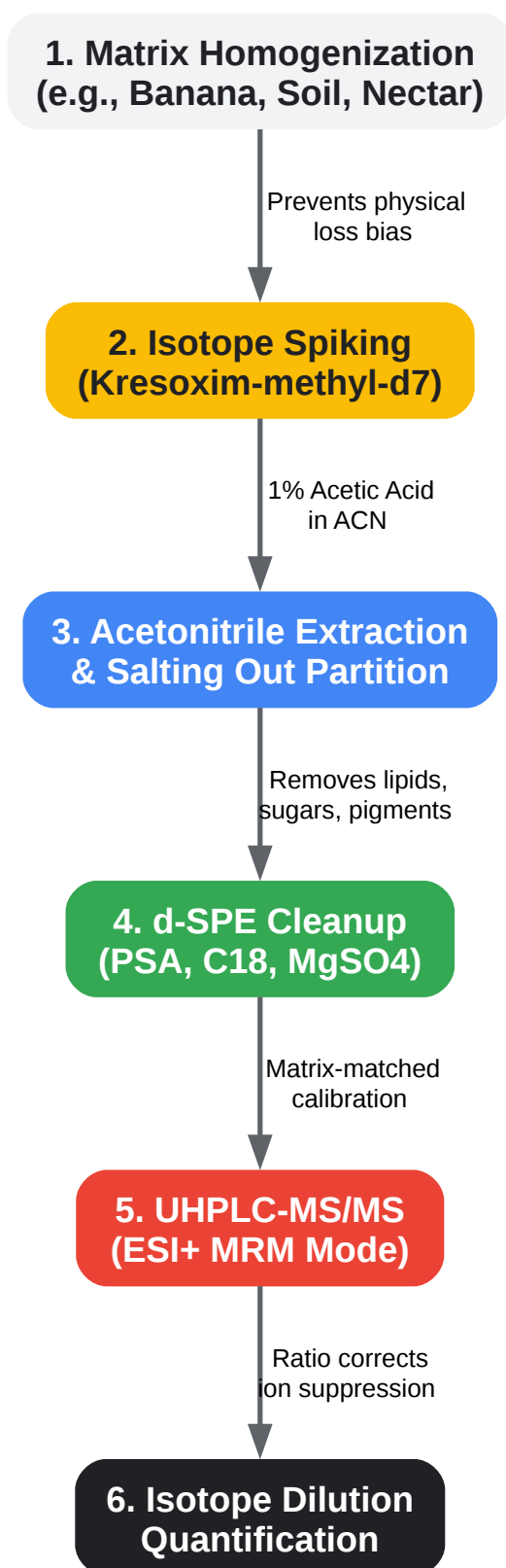
Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely applied to crops to inhibit mitochondrial respiration in pathogenic fungi. However, quantifying its residues in complex agricultural matrices (e.g., fruits, soils, and honeybee nectar) presents a significant analytical challenge. During Electrospray Ionization (ESI) in LC-MS/MS analysis, co-eluting matrix components—such as lipids, organic acids, and complex sugars—compete with the target analyte for charge, leading to unpredictable ion suppression or enhancement [1].

To establish a self-validating quantitative system, this protocol utilizes **Kresoxim-methyl-d7** as an ideal internal standard (IS) [2]. Because the deuterated analog shares the exact physicochemical properties and chromatographic retention time as the native fungicide, it is subjected to the identical matrix microenvironment during ionization. By spiking the d7-isotope directly into the raw sample prior to extraction, any physical loss during sample preparation or

signal fluctuation during MS acquisition is proportionally mirrored by the internal standard. Consequently, the ratio of the native analyte to the d7-isotope remains constant, mathematically canceling out matrix effects and extraction inefficiencies[3].

## Workflow Architecture

The following diagram illustrates the logical progression of the self-validating extraction and quantification workflow.



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Figure 1: Self-validating QuEChERS and LC-MS/MS workflow using **Kresoxim-methyl-d7** for quantitation.

## Experimental Protocol: Modified QuEChERS

### Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed here due to its high throughput and broad-spectrum extraction capabilities [4]. The protocol below is optimized for high-moisture and high-sugar matrices (e.g., bananas, tomatoes, nectar) [5].

### Reagents & Materials

- Target Analyte: Kresoxim-methyl analytical standard (Purity >99%).
- Internal Standard: **Kresoxim-methyl-d7** (BAS 490 F-d7) [2].
- Extraction Solvent: Acetonitrile (ACN) containing 1% acetic acid.
- Partitioning Salts: Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) and Sodium Acetate (NaOAc).
- d-SPE Sorbents: Primary Secondary Amine (PSA) and Octadecylsilane (C18).

### Step-by-Step Methodology

- Sample Comminution: Cryogenically mill 500 g of the representative sample (e.g., banana or soil) to a fine, homogeneous powder to ensure uniform distribution of incurred residues[4].
- Isotope Equilibration (The Validation Anchor): Weigh exactly 5.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with 50 µL of a 1.0 µg/mL **Kresoxim-methyl-d7** working solution.
  - Causality: Allow the sample to sit in the dark for 15 minutes. This equilibration step ensures the d7-isotope penetrates the matrix pores, mimicking the behavior of the native, incurred fungicide.
- Solvent Extraction: Add 10 mL of ACN (1% acetic acid) to the tube. Vortex vigorously for 2 minutes.

- Causality: Acetonitrile effectively precipitates proteins and extracts a wide polarity range of pesticides while remaining immiscible with water in the presence of high salt concentrations.
- Salting-Out Partitioning: Add 4.0 g of anhydrous  $\text{MgSO}_4$  and 1.0 g of NaOAc. Immediately shake the tube by hand for 1 minute to prevent exothermic agglomeration of the  $\text{MgSO}_4$ , followed by centrifugation at 5,000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper ACN layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous  $\text{MgSO}_4$ , 50 mg PSA, and 50 mg C18.
  - Causality: PSA acts as a weak anion exchanger to strip out organic acids and polar pigments. C18 binds non-polar interfering lipids.  $\text{MgSO}_4$  removes residual water, preventing polar matrix components from re-dissolving into the final extract [5].
- Final Preparation: Vortex the d-SPE tube for 1 minute and centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22  $\mu\text{m}$  PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analytical Parameters

To achieve absolute quantification, the analysis relies on Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).

- Chromatography: Use a C18 column (e.g., 2.1 × 100 mm, 1.7  $\mu\text{m}$  particle size) maintained at 40°C.
- Mobile Phase:
  - A: 0.1% Formic acid and 5 mM ammonium formate in LC-MS grade water.
  - B: 0.1% Formic acid in Methanol.
  - Causality: Ammonium formate acts as an ionization buffer in the ESI source, promoting the formation of stable  $[\text{M}+\text{H}]^+$  precursor ions and reducing sodium adduct  $[\text{M}+\text{Na}]^+$  formation, which would otherwise fragment poorly.

- Gradient Elution: Start at 10% B, ramp to 95% B over 6 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 2 minutes.

## Quantitative Data & Method Validation

The mass spectrometer must be operated in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The self-validating nature of the assay is confirmed by monitoring the absolute peak area of the d7-isotope across all injections; a variance of >20% in the IS absolute area flags a severe matrix effect or extraction failure, triggering a re-analysis.

Table 1: MRM Transitions and Collision Energies for Quantification

Compound	Precursor Ion (m/z)	Quantifier Ion (m/z)	Qualifier Ion (m/z)	Collision Energy (eV)
Kresoxim-methyl	314.1	116.0	206.1	12 / 18
Kresoxim-methyl-d7	321.1	116.0	213.1	12 / 18

Note: The primary transition (Quantifier) is used for integration, while the secondary transition (Qualifier) ensures structural confirmation based on the ion ratio.

Table 2: Representative Method Validation Parameters (Banana Matrix)

Parameter	Kresoxim-methyl (Native)	Acceptance Criteria (SANTE/11813/2017)
Linearity (R <sup>2</sup> )	0.9985 (0.005 – 0.5 mg/kg)	≥ 0.990
Limit of Quantitation (LOQ)	0.01 mg/kg	≤ Maximum Residue Limit (MRL)
Mean Recovery (Spiked at LOQ)	98.4% (Corrected via d7-IS)	70% – 120%
Relative Standard Deviation (RSD)	4.2% (n=6)	≤ 20%
Matrix Effect (ME%)	-18% (Suppression)	N/A (Compensated by IS)

Causality of Data: As shown in Table 2, despite an 18% absolute signal suppression caused by the banana matrix, the calculated recovery remains highly accurate (98.4%). This is because the **Kresoxim-methyl-d7** signal is suppressed by the exact same 18%, keeping the Native/IS ratio perfectly aligned with the calibration curve.

## References

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